N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC14758384
Molecular Formula: C14H22N4O3
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide -](/images/structure/VC14758384.png)
Specification
Molecular Formula | C14H22N4O3 |
---|---|
Molecular Weight | 294.35 g/mol |
IUPAC Name | N-(2-methylpropyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
Standard InChI | InChI=1S/C14H22N4O3/c1-11(2)9-15-13(19)10-18-14(20)4-3-12(16-18)17-5-7-21-8-6-17/h3-4,11H,5-10H2,1-2H3,(H,15,19) |
Standard InChI Key | LRMIDNHUGVPZLE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CNC(=O)CN1C(=O)C=CC(=N1)N2CCOCC2 |
Introduction
N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound characterized by its unique molecular structure and potential pharmacological properties. It features a pyridazine core, known for its biological activity, and a morpholine moiety, which may enhance its solubility and bioavailability. The compound's chemical formula is not explicitly provided in the available sources, but its molecular weight is approximately 250.31 g/mol, as reported by some chemical databases .
Synthesis
The synthesis of N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, following established organic synthesis protocols. These steps may include the formation of the pyridazine core, introduction of the morpholine substituent, and attachment of the acetamide group. Specific reagents and conditions can vary based on the desired yield and purity of the final product.
Biological Activity and Potential Applications
Research indicates that this compound exhibits significant biological activity, which could be leveraged in various therapeutic applications. The pyridazine core is known for its involvement in biological processes, and the morpholine group may contribute to improved pharmacokinetic properties. Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.
Compound Feature | Potential Biological Impact |
---|---|
Pyridazine Core | Known biological activity |
Morpholine Moiety | Enhanced solubility and bioavailability |
Acetamide Group | Potential therapeutic effects |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide. For example:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-[5-(4-Methylphenyl)-1-(2-methylpropyl)indol-3-yl]acetamide | Not specified | Contains an indole structure; potential neuroprotective effects. |
2-(4-Methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]acetamide | Not specified | Quinazoline core; noted for anti-inflammatory properties. |
N-(3-chloro-4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide | Not specified | Features a chloro-methoxyphenyl group and a morpholinyl group; potential applications in medicinal chemistry. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume